molecular formula C13H13N5O2 B11487349 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11487349
M. Wt: 271.27 g/mol
InChI Key: HKEPEZBOYJOMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both a triazole and an isoindole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the triazole and isoindole intermediates. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide. This intermediate is then reacted with various amines under microwave irradiation to yield the desired product . The choice of amine and reaction conditions can significantly affect the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazole moiety can inhibit enzymes such as kinases and lysine-specific demethylase 1, affecting various biological pathways . The compound’s ability to form hydrogen bonds and interact with proteins makes it a potent inhibitor in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of triazole and isoindole moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.

Properties

IUPAC Name

2-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c14-13-15-10(16-17-13)6-3-7-18-11(19)8-4-1-2-5-9(8)12(18)20/h1-2,4-5H,3,6-7H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEPEZBOYJOMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.